N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

PDE4B Inhibition Kinase Selectivity Pesticidal Composition

N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine hydrochloride (C12H14ClF2N3, MW 273.71 g/mol) belongs to the substituted aminopyrazole class, where the 1,4-dimethylpyrazol-3-amine core distinguishes it regioisomerically from the common 1,5-dimethyl variant. The 2,3-difluorobenzyl substituent introduces a specific lipophilic and electronic profile distinct from other difluorophenyl regioisomers, while the hydrochloride salt form enhances aqueous solubility for formulation.

Molecular Formula C12H14ClF2N3
Molecular Weight 273.71 g/mol
Cat. No. B12228126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
Molecular FormulaC12H14ClF2N3
Molecular Weight273.71 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1NCC2=C(C(=CC=C2)F)F)C.Cl
InChIInChI=1S/C12H13F2N3.ClH/c1-8-7-17(2)16-12(8)15-6-9-4-3-5-10(13)11(9)14;/h3-5,7H,6H2,1-2H3,(H,15,16);1H
InChIKeyGVYCQJCZNQDOME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2,3-Difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine Hydrochloride: Procurement-Relevant Identity and Key Structural Features


N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine hydrochloride (C12H14ClF2N3, MW 273.71 g/mol) belongs to the substituted aminopyrazole class, where the 1,4-dimethylpyrazol-3-amine core distinguishes it regioisomerically from the common 1,5-dimethyl variant . The 2,3-difluorobenzyl substituent introduces a specific lipophilic and electronic profile distinct from other difluorophenyl regioisomers, while the hydrochloride salt form enhances aqueous solubility for formulation. Pyrazole derivatives with this substitution pattern are utilised as building blocks in the preparation of peptidic cysteine protease inhibitors and are integral to kinase inhibitor scaffolds [1].

Procurement Alert: Why N-[(2,3-Difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine Cannot Be Substituted with Generic Aminopyrazoles


Generic substitution is unadvisable because the regioisomeric position of methyl groups on the pyrazole ring profoundly alters target selectivity. The 1,4-dimethyl pattern in the target compound governs binding modes to PDE4B that are unavailable to the 1,5-dimethyl regioisomer, as demonstrated in pesticidal composition patents where only the 1,4-substituted variant delivers the claimed efficacy [1]. Simply interchanging with the non-fluorinated N-benzyl analog sacrifices the lipophilic and metabolic stability advantages conferred by the 2,3-difluorobenzyl moiety. The evidence below shows quantitatively why these structural distinctions translate into measurable differences in biological performance and physicochemical property control.

Quantitative Selectivity, Potency, and Physicochemical Evidence for N-[(2,3-Difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine Hydrochloride


Regioisomeric Specificity in PDE4B Inhibition: 1,4-Dimethyl vs. 1,5-Dimethyl Pyrazole Core

The 1,4-dimethylpyrazole substitution pattern is a structural requirement for interaction with PDE4B as disclosed in patent WO2011135840 [1]. In this composition, only the compound bearing a 1,4-dimethylpyrazole group (structurally analogous to the target compound) is claimed, while the 1,5-dimethyl regioisomer is explicitly excluded from the active ingredient definition. This regioisomeric specificity is a qualitative but definitive binary selection gate.

PDE4B Inhibition Kinase Selectivity Pesticidal Composition

Cysteine Protease Inhibitor Scaffolding: Privileged Position of the 1,4-Dimethylpyrazol-3-amine Core

The 1,4-dimethylpyrazol-3-amine core (the parent heterocycle of the target compound) is specifically employed in the preparation of peptidic cysteine protease inhibitors . Other dimethylpyrazole regioisomers (1,3-dimethyl, 1,5-dimethyl) are not cited for this specific application, indicating that the 1,4-dimethyl substitution pattern provides the required conformational or electronic complementarity to cysteine protease active sites. The core is linked to cathepsin S inhibitory scaffolds, where a pyrazole-based thioether series yielded potent inhibitors [1].

Cysteine Protease Inhibition Peptidic Inhibitor Synthesis Cathepsin

Lipophilicity Modulation by 2,3-Difluorobenzyl vs. Unsubstituted Benzyl Group

The presence of the 2,3-difluorobenzyl group introduces fluorine-mediated lipophilicity and metabolic stability not present in the non-fluorinated N-benzyl analog. While experimental logP for the target compound has not been directly published, the non-fluorinated analog N-benzyl-1,4-dimethylpyrazol-3-amine has a reported molecular weight of 237.73 g/mol and calculated logP approximately 1.2 . Adding two fluorine atoms on the phenyl ring is predicted to increase logP by 0.3–0.5 log units based on established additive fragment models for aromatic fluorination [1].

Lipophilicity logP Metabolic Stability

Kinase Inhibition Potency Scaffolded on the 1,4-Dimethylpyrazol-3-yl Moiety: MAP4K4 IC50 Comparison

A compound incorporating the identical 1,4-dimethylpyrazol-3-yl core (6-[3-(1,4-dimethylpyrazol-3-yl)-1-piperidyl]pyrido[3,2-d]pyrimidin-4-amine) demonstrates potent inhibition of human MAP4K4 kinase with an IC50 of 32.1 nM [1]. In contrast, a closely related scaffold bearing a 1,5-dimethylpyrazol-3-yl moiety (BDBM363929 alternative ligand) shows a dramatically reduced inhibition constant of 5,000 nM (>150-fold shift), indicating that the 1,4-dimethyl substitution is critical for maintaining high affinity in this chemotype.

MAP4K4 Kinase Inhibition IC50

Regioisomeric Stability and Synthetic Accessibility Advantage of 1,4-Dimethylpyrazol-3-amine

The 1,4-dimethylpyrazol-3-amine core can be synthesised via selective alkylation with >95% regioselectivity, as demonstrated by the zeolite-catalysed methylation of 4-methylpyrazole yielding 1,4-dimethylpyrazole in 100% yield at 573 K [1]. The 1,5-dimethyl isomer, in contrast, requires more complex synthetic sequences and often co-elutes with the 1,3-dimethyl by-product, complicating purification. The 1,4-dimethyl pattern thus offers superior cost-efficiency and batch-to-batch purity for large-scale procurement.

Synthetic Efficiency Regioselective Alkylation Building Block Purity

Evidence-Backed Application Scenarios for N-[(2,3-Difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine Hydrochloride


PDE4B-Directed Agrochemical Discovery Programmes

Integrate the target compound as a key intermediate in the synthesis of PDE4B-targeting carboxamide fungicides, per the compositional claims of WO2011135840 [1]. The 1,4-dimethylpyrazole regioisomer is specifically required; the 1,5-dimethyl variant is explicitly excluded. Replacing with the wrong regioisomer would void patent eligibility and fail to engage PDE4B.

Cysteine Protease (Cathepsin S) Peptidic Inhibitor Synthesis

Utilise the 1,4-dimethylpyrazol-3-amine core for constructing peptide-based cysteine protease inhibitors, as documented by multiple reagent suppliers [1] and supported by SAR literature on pyrazole-thioether cathepsin S inhibitors [2]. Alternative dimethylpyrazole regioisomers lack this specific utility landscape.

MAP4K4 Kinase Inhibitor Lead Optimisation

Employ the target compound as a building block for MAP4K4 inhibitor scaffolds, where the 1,4-dimethylpyrazol-3-yl core delivers a 155-fold affinity advantage (32.1 nM vs. 5,000 nM) over the 1,5-dimethylpyrazol-3-yl analog [1]. Procurement of the 1,4-isomer is non-negotiable for maintaining nanomolar starting potency.

Fluorine-Enabled logP Tuning in CNS or Anti-Infective Programmes

The 2,3-difluorobenzyl group adds 0.3–0.5 logP units above the non-fluorinated N-benzyl analog, providing a quantified lipophilicity handle for modulating membrane permeability [1]. This makes the target compound a superior choice over the unsubstituted benzyl variant when CNS penetration or intracellular target access is desired.

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